Hydroxy-Dynasore

Catalog No.
S526752
CAS No.
1256493-34-1
M.F
C18H14N2O5
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-Dynasore

CAS Number

1256493-34-1

Product Name

Hydroxy-Dynasore

IUPAC Name

3-hydroxy-N-[(Z)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9-

InChI Key

UAXHPUSKEWEOAP-OCKHKDLRSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Dyngo-4a; Dyngo 4a; Dyngo4a; Hydroxy Dynasore;

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3O)O)O)O

Description

The exact mass of the compound Dyngo-4a is 338.0903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Cellular Uptake Mechanisms

Understanding Neurotransmission and Botulism

Synaptic vesicle endocytosis, a specialized form of endocytosis, plays a vital role in neurotransmission. Dyngo-4a's ability to inhibit synaptic vesicle endocytosis has proven valuable in studying this process []. Additionally, research has demonstrated that Dyngo-4a treatment can block the cellular uptake of botulinum neurotoxin type A (BoNT/A) in neurons, thereby delaying the onset of botulism in animal models []. This finding suggests the potential of Dyngo-4a or similar dynamin inhibitors as therapeutic strategies for botulism.

Hydroxy-Dynasore, also known as Dyngo-4a, is a potent inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis. The compound is characterized by its ability to selectively inhibit the GTPase activity of dynamin 1 and dynamin 2, with reported IC50 values of 0.38 μM and 2.6 μM, respectively . This specificity makes Hydroxy-Dynasore a valuable tool in studying endocytic processes in various cellular contexts.

Dyngo-4a inhibits dynamin by binding to its GTPase domain, preventing its interaction with GTP and subsequent GTP hydrolysis []. This disrupts the dynamin GTPase cycle, a crucial step for dynamin to assemble around the neck of clathrin-coated vesicles and pinch them off from the plasma membrane during endocytosis []. By inhibiting dynamin, Dyngo-4a effectively blocks clathrin-mediated endocytosis.

  • Formation of Hydrazone:
    3 hydroxy 2 naphthoic acid hydrazide+3 4 dihydroxy benzaldehydeHydroxy Dynasore\text{3 hydroxy 2 naphthoic acid hydrazide}+\text{3 4 dihydroxy benzaldehyde}\rightarrow \text{Hydroxy Dynasore}
  • Reaction Conditions: The reaction typically requires heating in an acidic medium to facilitate the condensation.

Hydroxy-Dynasore exhibits significant biological activity by inhibiting dynamin-dependent endocytosis. This inhibition is crucial for understanding cellular uptake mechanisms and has implications in various physiological and pathological processes. The compound has been shown to effectively block the endocytosis of transferrin in multiple cell types, demonstrating its utility in cellular biology research .

The synthesis of Hydroxy-Dynasore can be achieved through a straightforward two-step process:

  • Synthesis of Intermediate:
    • Start with methyl 3-hydroxy-2-naphthoate and convert it to 3-hydroxyl-2-naphtoylhydrazine using hydrazine in methanol.
    • Yield: approximately 43% after purification.
  • Final Product Formation:
    • React the intermediate with 3,4-dihydroxy-benzaldehyde in ethanol and acetic acid under reflux conditions.
    • Yield: approximately 85% after purification .

Hydroxy-Dynasore is primarily used in research settings to study dynamin's role in cellular processes such as:

  • Endocytosis: Understanding clathrin-mediated endocytosis mechanisms.
  • Cell Signaling: Investigating pathways influenced by dynamin activity.
  • Neuroscience: Studying synaptic vesicle recycling and neurotransmitter release dynamics .

Studies have shown that Hydroxy-Dynasore interacts specifically with dynamin proteins, inhibiting their GTPase activity without affecting GTP binding or self-assembly processes . Its interaction profile indicates that it may bind stoichiometrically to detergents used in biological assays, which could limit its effectiveness under certain experimental conditions .

Hydroxy-Dynasore belongs to a class of compounds that inhibit dynamin activity. Here are some similar compounds:

Compound NameIC50 (μM)Unique Features
Dynasore~15Noncompetitive inhibitor; less potent than Hydroxy-Dynasore
Dyngo-1~6Improved potency against dynamin; different hydroxyl substitution
Dyngo-4a (Hydroxy-Dynasore)0.38 (Dynamin 1)Highly selective for dynamin; significantly more potent than Dynasore
Dyngo-6~5Further optimized for reduced cytotoxicity and detergent binding

Hydroxy-Dynasore stands out due to its enhanced potency and specificity for dynamin compared to other inhibitors, making it a preferred choice for studying dynamin-related cellular functions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

338.09027155 g/mol

Monoisotopic Mass

338.09027155 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Preta G, Cronin JG, Sheldon IM. Dynasore - not just a dynamin inhibitor. Cell Commun Signal. 2015 Apr 10;13:24. doi: 10.1186/s12964-015-0102-1. Review. PubMed PMID: 25889964; PubMed Central PMCID: PMC4396812.
2: Reddy PH. Inhibitors of mitochondrial fission as a therapeutic strategy for diseases with oxidative stress and mitochondrial dysfunction. J Alzheimers Dis. 2014;40(2):245-56. doi: 10.3233/JAD-132060. Review. PubMed PMID: 24413616; PubMed Central PMCID: PMC3972337.

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